
Brimonidine
Descripción general
Descripción
Brimonidine is a small molecule that functions as an alpha-2 adrenergic receptor agonist. It is primarily used in the treatment of open-angle glaucoma and ocular hypertension by reducing intraocular pressure. Additionally, it is employed in the management of facial erythema associated with rosacea .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Brimonidine can be synthesized through a multi-step process starting from 5-bromoquinoxaline. The key steps involve:
Nitration: 5-bromoquinoxaline is nitrated to form 5-bromo-6-nitroquinoxaline.
Reduction: The nitro group is reduced to an amine group, yielding 5-bromo-6-aminoquinoxaline.
Cyclization: The amino group undergoes cyclization with ethylenediamine to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but optimized for large-scale manufacturing. This includes the use of high-yielding reagents and catalysts to ensure the process is cost-effective and efficient .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the imidazoline ring.
Reduction: The nitro group in the intermediate stages can be reduced to an amine group.
Substitution: The bromine atom in the quinoxaline ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used for nitration.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are used for reduction.
Cyclization: Ethylenediamine is used for the cyclization step.
Major Products:
5-Bromo-6-nitroquinoxaline: Intermediate product in the synthesis.
5-Bromo-6-aminoquinoxaline: Another intermediate product.
This compound: Final product.
Aplicaciones Científicas De Investigación
Ocular Applications
1.1 Glaucoma and Ocular Hypertension
Brimonidine is widely recognized for its efficacy in lowering intraocular pressure (IOP) in patients with glaucoma. A pivotal study demonstrated that 0.2% this compound administered twice daily resulted in a mean peak reduction of IOP by 6.5 mm Hg, outperforming timolol maleate in specific assessments .
Study | Treatment | Mean Peak IOP Reduction | Duration |
---|---|---|---|
1 | This compound 0.2% | 6.5 mm Hg | 12 months |
2 | Timolol 0.5% | 6.1 mm Hg | 12 months |
This compound's long-term efficacy was confirmed in a one-year study, where it showed sustained IOP reduction without significant tachyphylaxis or severe adverse effects . Side effects included dry mouth and allergic reactions, occurring at rates of 33% and 9%, respectively .
1.2 Neuroprotective Effects
Recent experimental studies have highlighted this compound's neuroprotective properties in optic nerve injuries. In animal models, topical application of this compound prior to induced ischemia resulted in a significant decrease in retinal ganglion cell apoptosis, suggesting its potential as a therapeutic agent for optic neuropathies .
Study | Application Method | Retinal Ganglion Cell Preservation (%) | Observation Period |
---|---|---|---|
1 | Topical before ischemia | Up to 55% prevention | 21 days |
2 | Systemic administration | 26-33% rescue | Post-injury |
These findings indicate that this compound may play a crucial role in protecting retinal neurons from degeneration following ischemic events, although further clinical translation is necessary.
Dermatological Applications
2.1 Treatment of Rosacea
This compound has been approved for the topical treatment of facial erythema associated with rosacea. The formulation, known as Mirvaso, has shown effectiveness in reducing redness through its vasoconstrictive properties . Clinical trials indicated significant reductions in ocular redness scores compared to vehicle treatments within minutes post-application .
Case Studies
3.1 Granulomatous Anterior Uveitis
A notable case study reported the development of granulomatous anterior uveitis after prolonged use of this compound for glaucoma management. The patient experienced significant ocular inflammation which resolved upon discontinuation of the drug, underscoring the need for careful monitoring during long-term treatment .
3.2 Bradycardia Incidents
This compound has also been linked to rare cases of symptomatic bradycardia, particularly following inadvertent ingestion or intranasal administration in pediatric patients. One case required cardiopulmonary resuscitation, highlighting the importance of caution when prescribing this medication to vulnerable populations .
Mecanismo De Acción
Brimonidine exerts its effects by selectively binding to alpha-2 adrenergic receptors. This binding inhibits the activity of adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) levels. In the eye, this leads to decreased production of aqueous humor and increased uveoscleral outflow, thereby lowering intraocular pressure. In the skin, it causes vasoconstriction of blood vessels, reducing redness associated with rosacea .
Comparación Con Compuestos Similares
Clonidine: Another alpha-2 adrenergic agonist but with less selectivity for alpha-2 receptors compared to brimonidine.
Apraclonidine: Similar to this compound but used primarily for short-term intraocular pressure reduction.
Uniqueness of this compound:
Selectivity: this compound has higher selectivity for alpha-2 adrenergic receptors, reducing the risk of systemic side effects.
This compound stands out due to its high selectivity and stability, making it a preferred choice for long-term management of glaucoma and ocular hypertension .
Actividad Biológica
Brimonidine tartrate is a selective alpha-2 adrenergic agonist primarily used in the treatment of glaucoma and ocular hypertension. Its biological activity encompasses a range of pharmacological effects, including intraocular pressure (IOP) reduction, neuroprotective properties, and systemic effects.
This compound exhibits over 1000-fold selectivity for alpha-2 adrenergic receptors compared to alpha-1 receptors, which minimizes the risk of systemic side effects commonly associated with other agents like apraclonidine and clonidine . Upon topical application, this compound rapidly penetrates the cornea, leading to a significant reduction in IOP within one hour, with peak effects observed at two to three hours post-administration .
The reduction in IOP is achieved through two main mechanisms:
- Decreased aqueous humor production : this compound reduces the secretion of aqueous humor from the ciliary body.
- Increased uveoscleral outflow : It enhances the outflow of aqueous humor through the uveoscleral pathway, further contributing to the decrease in IOP .
Pharmacological Properties
This compound has demonstrated various pharmacological properties beyond its primary use in glaucoma management:
- Neuroprotective Effects : Research indicates that this compound may protect retinal ganglion cells from neurotoxic insults, such as those caused by glutamate. In vitro studies have shown that it can mediate protective effects against neuronal cell death . In animal models, this compound has been shown to reduce secondary degeneration following optic nerve injury .
- Systemic Effects : Clinical studies have reported that this compound can lead to reductions in systolic and diastolic blood pressure (SBP and DBP), although these changes are generally not clinically significant .
Clinical Efficacy
This compound has been extensively studied for its efficacy in lowering IOP:
- In a one-year study , patients treated with 0.2% this compound showed a mean peak reduction in IOP of 6.5 mm Hg , which was statistically significant compared to timolol (6.1 mm Hg) at specific time points (week 2 and month 3) .
- Long-term studies indicate that this compound maintains its efficacy over extended periods without significant evidence of tachyphylaxis, making it a reliable option for chronic management of glaucoma .
Table 1: Comparative Efficacy of this compound vs. Other Treatments
Treatment | Mean Peak IOP Reduction (mm Hg) | Duration of Study |
---|---|---|
This compound 0.2% | 6.5 | 12 months |
Timolol 0.5% | 6.1 | 12 months |
Betaxolol 0.25% | 3.5 | 12 months |
Safety Profile
This compound is generally well-tolerated, but some adverse effects have been reported:
- The most common side effects include dry mouth (30%), ocular hyperemia (26%), and burning or stinging sensations (24%) .
- Allergic reactions occur in approximately 9% of patients treated with this compound, which is comparable to other topical treatments for glaucoma .
Case Studies
- Neuroprotection in Glaucoma : A meta-analysis highlighted this compound's role in preserving visual field function over time compared to other treatments, emphasizing its neuroprotective capabilities in patients with glaucoma .
- Efficacy in Ocular Hypertension : A multicenter trial demonstrated that this compound not only effectively lowered IOP but also improved patient-reported outcomes related to quality of life and treatment satisfaction over a year-long period .
Propiedades
IUPAC Name |
5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-4H,5-6H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLJNLCSTIOKRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70359-46-5 (tartrate[1:1]) | |
Record name | Brimonidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3045221 | |
Record name | Brimonidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Brimonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014627 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4), 1.54e-01 g/L | |
Record name | SID855898 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Brimonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00484 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brimonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014627 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
In the eye, alpha-1 adrenoceptors play a role in vasoconstriction, mydriasis, eyelid retraction, and elevation of intraocular pressure (IOP) whereas alpha-2 adrenoceptors are responsible for IOP reduction via a complex Gi-coupled signaling cascade pathway. Activation of alpha-2 receptors leads to inhibition of adenylyl cyclase and reduction of cyclic AMP levels. As a result, there is a decrease in norpinephrine (NE) release at the synaptic junction, NE-induced stimulation of beta-2 adrenoceptors, and production of aqueous humor by the ciliary epithelium. An elevated IOP is the most significant risk factor for developing glaucomatous optic neuropathy, which is associated with progressive visual field loss and functional disability if left untreated. Regardless of the etiology of the disease, the aim of current therapies for glaucoma is to reduce IOP, as reduction of IOP significantly reduces the risk of progression of vision loss even when IOP is already within the normal range. When administered ophthalmically, brimonidine is rapidly absorbed into the eye, acts as an agonist at ocular alpha-2 adrenoceptors and lowers IOP via a dual mechanism of action. It is proposed that initial dosing of the drug causes a reduction in aqueous humour production and chronic dosing leads to an increase in uveoscleral outflow. Brimonidine does not affect episcleral venous pressure. By reducing IOP, brimonidine aims to reduce the likelihood of glaucomatous visual field loss in ocular hypertension, and slow the progression of visual field defect in established open-angle glaucoma. When applied topically on skin, brimonidine reduces erythema through direct vasocontriction of small arteries and veins. As brimonidine mediates a potent peripheral vasoconstrictive activity by selectively working on the alpha-2 adrenoceptors, the use of brimonidine is thought to be efficacious for the treatment of facial erythema of rosacea, which is thought to arise from vasomotor instability and abnormal vasodilation of the superficial cutaneous vasculature of the face. | |
Record name | Brimonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00484 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
59803-98-4 | |
Record name | Brimonidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59803-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brimonidine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059803984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brimonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00484 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 59803-98-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Brimonidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Quinoxalinamine, 5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRIMONIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6GNX3HHTE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Brimonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014627 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207.5 °C | |
Record name | Brimonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00484 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brimonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014627 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.